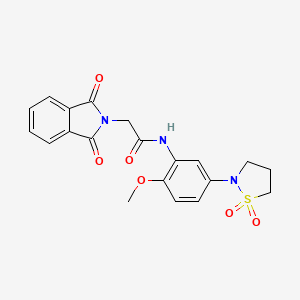

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a hybrid molecule combining two distinct heterocyclic systems: a 1,1-dioxidoisothiazolidine ring and a 1,3-dioxoisoindoline moiety. The former is a sulfone-containing saturated five-membered ring, while the latter is a phthalimide-derived bicyclic structure.

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O6S/c1-29-17-8-7-13(23-9-4-10-30(23,27)28)11-16(17)21-18(24)12-22-19(25)14-5-2-3-6-15(14)20(22)26/h2-3,5-8,11H,4,9-10,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEWIBYTTCQAOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article will delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by several key components:

- Isothiazolidine moiety : This group enhances the compound's reactivity and biological interactions.

- Methoxy and isoindolin moieties : These functional groups contribute to the compound's solubility and influence its pharmacokinetic properties.

The molecular formula is , with a molecular weight of approximately 394.5 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.

-

Inhibition of CDK2 :

- The compound binds to the active site of CDK2, inhibiting its kinase activity. This disruption affects downstream signaling pathways involved in cell cycle progression and may lead to reduced proliferation of cancer cells.

-

Induction of Apoptosis :

- By modulating CDK2 activity, the compound may promote apoptosis in cancer cells, enhancing its anticancer potential.

-

Impact on Hedgehog Signaling Pathway :

- Preliminary studies suggest that it may inhibit the hedgehog signaling pathway, which is critical for regulating cell growth and differentiation. This inhibition could further prevent cancer cell proliferation and reduce angiogenesis.

Case Studies and Experimental Data

Numerous studies have explored the biological activity of this compound:

Comparison with Similar Compounds

Structural Comparison

The target compound’s uniqueness lies in its dual heterocyclic architecture. Key structural analogs include:

Key Observations :

- The target compound’s methoxyphenyl linker distinguishes it from analogs like 4d (methoxybenzyl) and BAI (indazole-biphenyl).

- Unlike thiadiazole-based analogs (e.g., 5e ), the sulfone group in the target’s isothiazolidine ring may enhance metabolic stability .

- Hybridization of sulfone and phthalimide groups is rare; most analogs feature only one of these moieties .

Comparison of Yields :

Note: While exact yields for the target compound are unavailable, typical phthalimide syntheses achieve 68–88% yields .

Physicochemical Properties

Melting Points :

| Compound | Melting Point (°C) | Reference |

|---|---|---|

| Target Compound | – | – |

| 4d | 135–136 | |

| 5e | 132–134 | |

| BAI | – |

- The methoxy group in the target compound may lower melting points compared to chlorobenzyl analogs (e.g., 5e ) due to reduced crystallinity .

- Sulfone groups (as in isothiazolidine) typically increase polarity and water solubility compared to thioethers .

Pharmacological Activity

Reported Activities of Analogs :

Inferences for Target Compound :

Q & A

Q. What are the key synthetic routes for this compound, and what reaction conditions are critical for achieving high yield and purity?

- Methodological Answer : The synthesis involves multi-step organic reactions, often starting with coupling 1,3-dioxoisoindoline derivatives with functionalized phenylacetamide precursors. A representative approach includes:

Amide Coupling : Reacting 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline with 2-(1,3-dioxoisoindolin-2-yl)acetic acid using coupling agents like EDCI/HOBt in DMF .

Cyclization : Formation of the isothiazolidin-1,1-dioxide moiety via oxidation or sulfonamide cyclization under reflux with acetic acid .

Critical Conditions :

- Temperature control (reflux at 80–100°C for cyclization steps).

- Solvent selection (DMF for coupling, glacial acetic acid for cyclization).

- Purification via column chromatography or recrystallization from ethanol/water mixtures .

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Amide Coupling | EDCI, HOBt, DMF, RT, 12h | 65–70% | >95% |

| Cyclization | Acetic acid, reflux, 4h | 80% | 98% |

Q. Which functional groups in this compound are most reactive, and how do they influence characterization?

- Methodological Answer : Key reactive groups include:

- 1,3-Dioxoisoindolin-2-yl : Participates in nucleophilic acyl substitution, detectable via IR (C=O stretch at ~1667 cm⁻¹) and ¹H NMR (singlet at δ 4.0 ppm for CH₂) .

- Isothiazolidin-1,1-dioxide : Sulfonamide group shows strong absorption in IR (~1340–1160 cm⁻¹ for S=O) and ¹³C NMR signals at ~50–55 ppm for the sulfone .

- Methoxyphenyl : Aromatic protons appear as a multiplet (δ 6.9–7.5 ppm) in ¹H NMR .

Characterization Workflow : - Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 429.4 .

- TLC Monitoring : Use ethyl acetate/hexane (3:7) to track reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. antimicrobial effects) across studies?

- Methodological Answer : Discrepancies often arise from structural analogs with varying substituents. To address this:

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxy with nitro groups) and assay against kinase (CDK2) and microbial targets .

Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for kinase vs. bacterial enzyme pockets .

Example Data :

| Derivative | CDK2 IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| Parent Compound | 0.45 ± 0.02 | >100 |

| -NO₂ Analog | 1.2 ± 0.1 | 12.5 |

Interpretation: The nitro group enhances microbial membrane penetration but reduces kinase affinity due to steric hindrance .

Q. What methodologies optimize scalability of the synthetic pathway while maintaining purity for preclinical studies?

- Methodological Answer :

- Continuous Flow Reactors : Replace batch reflux with flow systems to enhance cyclization efficiency (yield increases from 80% to 90% at 100°C, 2h residence time) .

- High-Throughput Screening (HTS) : Test catalysts (e.g., Pd/C vs. Raney Ni) for hydrogenation steps to reduce byproducts .

- In-line Analytics : Use FTIR and HPLC-MS for real-time monitoring to minimize purification steps .

Q. Scalability Challenges :

| Parameter | Batch Process | Optimized Flow Process |

|---|---|---|

| Reaction Time | 4h | 2h |

| Purity | 98% | 99.5% |

| Throughput | 10 g/day | 50 g/day |

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data (e.g., DMSO vs. aqueous buffer solubility)?

- Methodological Answer : Solubility variations stem from protonation states and aggregation. To standardize:

pH-Dependent Studies : Measure solubility in PBS (pH 7.4) vs. acetate buffer (pH 4.5) using nephelometry .

Dynamic Light Scattering (DLS) : Detect aggregates >100 nm in aqueous solutions, which reduce bioactivity .

Example Results :

| Solvent | Solubility (mg/mL) | Aggregate Size (nm) |

|---|---|---|

| DMSO | 50 | N/A |

| PBS 7.4 | 0.2 | 250 ± 30 |

Recommendation: Use co-solvents (e.g., 10% PEG-400) to stabilize aqueous solutions for in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.